molecular formula C18H19N3O5 B4059047 3-(isobutyrylamino)-N-(2-methoxy-4-nitrophenyl)benzamide

3-(isobutyrylamino)-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B4059047
M. Wt: 357.4 g/mol
InChI Key: OJYQUERGDFGJJR-UHFFFAOYSA-N
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Description

3-(isobutyrylamino)-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isobutyrylamino group attached to the benzamide core, with additional substituents including a methoxy group and a nitro group on the phenyl ring

Scientific Research Applications

3-(isobutyrylamino)-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutyrylamino)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves a multi-step process. One common method starts with the nitration of 2-methoxybenzene to introduce the nitro group. This is followed by the acylation of the resulting nitro compound with isobutyryl chloride in the presence of a base such as pyridine to form the isobutyrylamino derivative. Finally, the benzamide moiety is introduced through a coupling reaction with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(isobutyrylamino)-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 3-(isobutyrylamino)-N-(2-methoxy-4-aminophenyl)benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-(isobutyrylamino)benzoic acid and 2-methoxy-4-nitroaniline

Mechanism of Action

The mechanism of action of 3-(isobutyrylamino)-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(isobutyrylamino)-N-(2-methoxyphenyl)benzamide: Lacks the nitro group, which may result in different biological activity.

    3-(isobutyrylamino)-N-(4-nitrophenyl)benzamide:

Uniqueness

3-(isobutyrylamino)-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-11(2)17(22)19-13-6-4-5-12(9-13)18(23)20-15-8-7-14(21(24)25)10-16(15)26-3/h4-11H,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYQUERGDFGJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.